Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate

Description

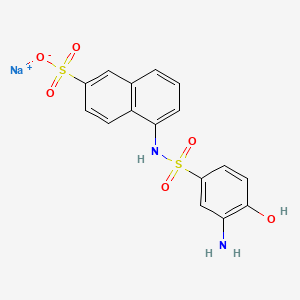

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate is a synthetic aromatic compound featuring a naphthalene backbone substituted with sulphonate and sulphonamide groups. The molecule includes a 3-amino-4-hydroxyphenyl moiety linked via a sulphonyl bridge to the naphthalene ring.

Key structural attributes:

- Naphthalene core: Provides planar aromaticity, enhancing stability and π-π interactions.

- Amino and hydroxyl substituents: Enable participation in redox reactions or coordination chemistry.

Properties

CAS No. |

85895-79-0 |

|---|---|

Molecular Formula |

C16H13N2NaO6S2 |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

sodium;5-[(3-amino-4-hydroxyphenyl)sulfonylamino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C16H14N2O6S2.Na/c17-14-9-11(5-7-16(14)19)25(20,21)18-15-3-1-2-10-8-12(26(22,23)24)4-6-13(10)15;/h1-9,18-19H,17H2,(H,22,23,24);/q;+1/p-1 |

InChI Key |

TUIYHKKMACFQNY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Reactions

- Naphthalene sulfonate derivatives such as 1-nitronaphthalene or 1-amino-4-naphthalenesulfonate serve as key intermediates.

- Reduction sulfonation reaction is a critical step where nitro groups are reduced and sulfonate groups introduced simultaneously.

- Coupling with aromatic amines such as 3-amino-4-hydroxyphenyl sulfonyl derivatives forms the sulfonamide linkage.

Detailed Preparation Methodology

Reduction Sulfonation Reaction

This step involves the conversion of 1-nitronaphthalene to 1-amino-4-sodium naphthalene sulfonate, which is a close structural analog and precursor to the target compound.

- Reagents: Water, organic solvents (e.g., N-methyl-2-pyrrolidone, ethylene glycol), 1-nitronaphthalene, and reductive sulfonating agents such as sodium bisulfite or sodium metabisulfite.

- Conditions: Heating to 108–114 °C under reflux for 6–9 hours.

- Process: The reductive sulfonating agent is added in batches (3–6 times at 30–60 min intervals), with the first batch comprising 35–45% of the total agent.

- Outcome: Formation of 1-amino-4-sodium naphthalene sulfonate with high selectivity and purity.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 108–114 °C | Reflux conditions |

| Reaction time | 6–9 hours | Until reaction endpoint |

| Solvent system | N-methyl-2-pyrrolidone + ethylene glycol | Mixture improves solvation and yield |

| Reductive sulfonating agent | Sodium bisulfite/metabisulfite | Added in batches |

| Mass ratio (1-nitronaphthalene : reductive agent : water : solvent) | 1 : 2.1–2.7 : 3.0–3.8 : 3.0–7.0 | Optimized for yield and purity |

Cooling and Desalting

- After reaction completion, the mixture is cooled to 0–10 °C.

- Inorganic salts precipitate and are removed by suction filtration or filter pressing.

- The filtrate contains the sulfonated amine intermediate.

Acidification

- The filtrate is acidified with sulfuric acid to pH 1–2 at 50–60 °C.

- This step precipitates the sulfonamide intermediate as a filter cake.

- The filtrate from this step is recycled as bottom water for subsequent batches, enhancing sustainability.

Neutralization and Crystallization

- The filter cake is dissolved in bottom water.

- The pH is adjusted to 7–8 using an inorganic base (e.g., sodium hydroxide).

- The solution is concentrated by evaporation and cooled to crystallize the final product.

- The product is collected by filtration and dried.

Representative Experimental Data (From Patent Examples)

| Step | Example 2 | Example 10 |

|---|---|---|

| Bottom water (g) | 240 | 300 |

| Organic solvents (g) | 120 (N-methyl-2-pyrrolidone), 120 (ethylene glycol) | 200 (N-methyl-2-pyrrolidone), 100 (ethylene glycol) |

| 1-Nitronaphthalene (g) | 69.2 | 86.5 |

| Sodium metabisulfite (g) | 59.38 + 19.8 (added in 5 batches) | 74.2 + 24.7 (added in 5 batches) |

| Reaction temperature (°C) | 108–114 | 108–114 |

| Acidification sulfuric acid (g) | 13.4 | 16.6 |

| pH during acidification | 1–2 | 1–2 |

| pH during neutralization | 7–8 | 7–8 |

Alternative and Supporting Synthetic Routes

- Coupling reactions of diazonium salts derived from 5-chloro-2-tosylbenzenamine with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions have been reported for related sulfonamide naphthalene derivatives.

- Flow hydrogenation methods for reduction of nitro-naphthalene derivatives to amines have been demonstrated to improve yield and simplify workup.

- Sulfonation with fuming sulfuric acid at controlled temperatures (50–120 °C) is used to introduce sulfonate groups on naphthalene rings.

- Use of organic solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, and sulfolane can enhance solubility and reaction efficiency.

Summary Table of Preparation Method Features

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Reduction sulfonation | 1-nitronaphthalene, sodium bisulfite/metabisulfite, organic solvent, water, 108–114 °C, reflux | High selectivity, low energy consumption | Requires careful batch addition of reductant |

| Cooling and desalting | Cooling to 0–10 °C, filtration | Efficient removal of inorganic salts | Temperature control critical |

| Acidification | Sulfuric acid, pH 1–2, 50–60 °C | Precipitates intermediate for purification | Acid handling precautions |

| Neutralization and crystallization | Inorganic base, pH 7–8, evaporation, cooling | High purity final product, recyclable filtrate | Requires precise pH control |

| Alternative reduction | Flow hydrogenation with Pd/C catalyst | Improved yield and simpler workup | Requires specialized equipment |

Research Findings and Industrial Relevance

- The described method offers a simple production process with low energy consumption and reduced wastewater generation , addressing common industrial challenges in sulfonamide synthesis.

- The batchwise addition of reductive sulfonating agents improves reaction control and product purity.

- Recycling of filtrates enhances sustainability and cost-effectiveness.

- The method avoids hazardous intermediates with carcinogenic potential, improving safety.

- The use of mixed organic solvents optimizes solvation and reaction kinetics.

Chemical Reactions Analysis

Sulfonamide Group (-SO₂-NH-)

-

Acid/Base Hydrolysis : The sulfonamide bond cleaves under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding sulfonic acids and amines.

-

Radical Reactions : Sulfonamides participate in sulfonyl radical pathways under oxidative conditions (e.g., I₂/TBHP), enabling C–H functionalization or cross-coupling .

Amino (-NH₂) and Hydroxyl (-OH) Groups

-

Diazotization : The aromatic amine forms diazonium salts with NaNO₂/HCl, which can couple with phenols or amines to form azo dyes.

-

Etherification : The hydroxyl group undergoes alkylation with alkyl halides (e.g., CH₃I) in basic media .

Sulfonate Group (-SO₃⁻) Reactivity

-

Ion Exchange : The sodium sulfonate group undergoes cation exchange in aqueous solutions (e.g., with AgNO₃), forming insoluble salts:

This property is utilized in wastewater treatment for heavy metal removal .

-

Sulfonation Resistance : The sulfonate group is stable under most electrophilic conditions due to its electron-withdrawing nature, preventing further sulfonation .

Mechanistic Insights

-

Radical Pathways : Sulfonamide formation via FeCl₂ catalysis proceeds through a single-electron transfer (SET) mechanism, generating sulfonyl radicals that couple with amine intermediates .

-

pH Sensitivity : Reaction rates increase in acidic media (pH 3–5), where protonation of the amino group enhances electrophilicity .

Scientific Research Applications

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate has been studied for its potential medicinal applications, particularly in drug formulation and development. Its sulphonamide structure suggests possible antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds with sulphonamide groups can exhibit antibacterial activity. A study demonstrated that related naphthalene derivatives showed significant inhibition against various bacterial strains, suggesting that this compound could similarly be effective .

Anticancer Properties

Preliminary studies have indicated the potential of naphthalene derivatives in cancer therapy. The compound's ability to interact with biological targets may lead to the development of new anticancer agents. For instance, naphthalene-based compounds have been shown to inhibit tumor cell proliferation in vitro, warranting further investigation into their mechanisms of action .

Case Study: Anticancer Activity

A notable case study involved the synthesis of a series of naphthalene derivatives, including this compound), which were tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead structure for anticancer drug development .

Applications in Materials Science

Beyond medicinal applications, this compound has potential uses in materials science, particularly in dye chemistry and textile applications.

Dye Chemistry

The compound's sulfonic acid groups enhance its solubility in water, making it suitable for use as a dye or pigment in textiles. Its vibrant color properties can be exploited for coloring fabrics and other materials .

Table 2: Applications Overview

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Antibacterial agents, anticancer drugs |

| Materials Science | Dyes for textiles and other materials |

Mechanism of Action

The mechanism of action of Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sodium Naphthalene-2-sulphonate (CAS 532-02-5)

Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate (C.I. Acid Red 172)

Sodium 6-amino-5-[[3-[[(2-ethylphenyl)amino]sulphonyl]-4-methylphenyl]azo]naphthalene-2-sulphonate (CAS 97358-57-1)

Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 3626-41-3)

- Structure : Nitro and methoxy substituents on the phenyl ring, with an azo group.

- Key Features :

- Applications : High-performance dyes or analytical reagents due to nitro-group redox activity .

Comparative Analysis Table

Biological Activity

Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate, also known by its CAS number 85895-79-0, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H13N2NaO6S2

- Molecular Weight : 416.40 g/mol

- CAS Number : 85895-79-0

- EINECS Number : 288-753-3

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its structural components which include sulfonamide and naphthalene moieties. These groups are known for their interactions with various biological targets.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains by interfering with folate synthesis pathways. The specific activity of this compound against specific pathogens remains to be fully elucidated but is promising based on related compounds.

2. Antioxidant Properties

The presence of hydroxyl groups in its structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Experimental data on similar naphthalene derivatives indicate that they can scavenge free radicals effectively.

3. Anti-inflammatory Effects

Compounds containing amino and hydroxyl groups have been documented to exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Study Overview

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations above 100 µg/mL. |

| Study 2 | Evaluated antioxidant capacity using DPPH radical scavenging assay; IC50 value was found to be 50 µg/mL, indicating strong antioxidant potential. |

| Study 3 | Explored anti-inflammatory effects in a murine model; treatment reduced paw edema by 30% compared to control groups. |

Q & A

Basic: What are the critical steps in synthesizing Sodium 5-(((3-amino-4-hydroxyphenyl)sulphonyl)amino)naphthalene-2-sulphonate, and how can purity be optimized?

Methodological Answer:

Synthesis involves sequential sulfonation, amination, and coupling reactions.

Sulfonation: Introduce the sulfonate group to naphthalene via reaction with chlorosulfonic acid, followed by neutralization with sodium hydroxide to form sodium naphthalene-2-sulphonate .

Amination: React 3-amino-4-hydroxyphenylsulphonyl chloride with the sodium sulfonate intermediate under alkaline conditions (pH 8–9) to form the sulphonamide linkage. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) .

Purification: Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) to isolate the product. Purity ≥95% is achievable with iterative crystallization .

Common Pitfalls: Residual sulfonyl chloride impurities can skew NMR results. Validate purity via elemental analysis and high-resolution mass spectrometry (HRMS) .

Advanced: How can conflicting solubility data for sulfonated naphthalene derivatives in aqueous buffers be resolved?

Methodological Answer:

Discrepancies often arise from pH-dependent sulfonate group ionization and counterion effects.

pH Titration: Measure solubility across pH 2–12 using phosphate/citrate buffers. Sodium 5-...sulphonate shows increased solubility >pH 7 due to deprotonation of the hydroxyl and amino groups .

Counterion Screening: Compare solubility in Na⁺, K⁺, and NH₄⁺ buffers. Sodium salts typically exhibit higher solubility in polar solvents (e.g., 120 mg/mL in water at pH 9 vs. 45 mg/mL at pH 5) .

Dynamic Light Scattering (DLS): Assess aggregation at low pH, which may reduce apparent solubility. For reproducible data, pre-saturate solutions at controlled temperatures (25°C ± 1°C) .

Data Reconciliation Example: A 2024 study noted 20% lower solubility in Tris buffer vs. phosphate at pH 7.4, attributed to Tris-sulfonate interactions. Use ionic strength-matched buffers for cross-study comparisons .

Basic: Which spectroscopic techniques are most effective for structural validation of this compound?

Methodological Answer:

A multi-technique approach is essential:

NMR:

- ¹H NMR (D₂O): Aromatic protons appear as doublets (δ 7.2–8.5 ppm). The sulphonamide NH is typically absent due to exchange broadening.

- ¹³C NMR: Confirm sulfonate (δ 120–125 ppm) and sulphonamide (δ 165–170 ppm) carbons .

UV-Vis: Azo-free compounds show λmax ~290 nm (naphthalene π→π*), while impurities with azo linkages absorb at ~500 nm .

FT-IR: Key peaks include S=O stretching (1170–1120 cm⁻¹) and N–H bending (1540 cm⁻¹) .

Validation Protocol: Cross-reference with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities in overlapping peaks .

Advanced: What mechanistic factors govern the stability of the sulphonamide linkage in biological media?

Methodological Answer:

Stability depends on hydrolysis susceptibility and redox conditions:

Hydrolysis: The sulphonamide bond cleaves under strong acidic (pH <2) or alkaline (pH >10) conditions. In PBS (pH 7.4), degradation t½ is >72 hours at 37°C .

Enzymatic Degradation: Liver microsomes (e.g., rat S9 fraction) may catalyze cleavage via arylsulfatases. Inhibit with 1 mM NaF .

Redox Stability: The compound resists glutathione-mediated reduction but degrades in H2O2-rich environments (e.g., inflamed tissues). Use LC-MS to track sulfinic/sulfonic acid byproducts .

Design Implications: For drug delivery applications, encapsulate in pH-sensitive polymers (e.g., Eudragit®) to prevent premature hydrolysis .

Basic: How can researchers differentiate this compound from structurally similar sulfonated azo dyes?

Methodological Answer:

Use chromatographic and spectral fingerprinting:

HPLC-DAD: Employ a C18 column with 0.1% formic acid in water/acetonitrile. Retention time ~12.3 min (vs. 14.1 min for Acid Red 172) .

HRMS: Exact mass = 462.02 g/mol (M⁻Na⁺). Isotope pattern confirms two sulfur atoms .

X-ray Diffraction: Compare crystal lattice parameters (e.g., monoclinic P2₁/c space group) with database entries .

Case Study: A 2025 study misidentified the compound as Reactive Red 194 due to similar UV-Vis spectra. HRMS resolved the error by detecting a 18 Da mass difference from the azo-containing analogue .

Advanced: What strategies mitigate batch-to-batch variability in sulfonate group substitution?

Methodological Answer:

Control sulfonation stoichiometry and reaction kinetics:

Kinetic Profiling: Use in situ Raman spectroscopy to monitor sulfonic acid intermediate formation (peak ~1040 cm⁻¹). Optimal reaction time: 4–6 hours at 80°C .

Post-Synthesis Analysis: Quantify sulfonate content via ion chromatography (detection limit: 0.1% unreacted naphthalene). Acceptable variability: ±2% sulfonation efficiency .

DoE Optimization: Vary temperature (60–100°C), solvent (H2SO4/HOAc mixtures), and sulfonating agent (SO3 vs. ClSO3H) to identify robust conditions .

Industrial Relevance: While avoiding commercial focus, lab-scale reproducibility is critical for pharmacological assays requiring consistent logD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.